molecular formula C12H14ClN3 B1453690 [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1152953-78-0

[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B1453690
CAS No.: 1152953-78-0
M. Wt: 235.71 g/mol
InChI Key: ABBTVAABEMTFDY-UHFFFAOYSA-N
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Description

Structural Characterization of [(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as N-(4-chlorobenzyl)(1-methyl-1H-pyrazol-4-yl)methanamine. This designation reflects the presence of a secondary amine linkage connecting a 4-chlorobenzyl group to a 1-methyl-1H-pyrazol-4-ylmethyl substituent. The molecular formula has been consistently determined as C₁₂H₁₄ClN₃, indicating a composition of twelve carbon atoms, fourteen hydrogen atoms, one chlorine atom, and three nitrogen atoms.

The molecular weight of this compound has been calculated as 235.71 grams per mole. This molecular mass reflects the contribution of the aromatic chlorophenyl ring system, the methylated pyrazole heterocycle, and the methylene bridge connecting these moieties through the central amine functionality. The Chemical Abstracts Service registry number for this compound has been documented as 1152953-78-0, providing a unique identifier for database searches and chemical inventory management.

The compound exhibits a distinctive structural architecture characterized by the presence of two distinct aromatic systems linked through a flexible aliphatic chain. The 4-chlorophenyl moiety contributes significant electronic and steric effects due to the electron-withdrawing nature of the chlorine substituent in the para position. Simultaneously, the 1-methyl-1H-pyrazol-4-yl group introduces additional nitrogen-containing heterocyclic functionality that influences both the electronic distribution and potential intermolecular interactions of the molecule.

The InChI (International Chemical Identifier) code for this compound has been established as 1S/C12H14ClN3/c1-16-9-11(8-15-16)7-14-6-10-2-4-12(13)5-3-10/h2-5,8-9,14H,6-7H2,1H3. This standardized representation provides a complete description of the molecular connectivity and can be utilized for computational analysis and database matching. The corresponding InChI key, ABBTVAABEMTFDY-UHFFFAOYSA-N, serves as a shortened, hash-based identifier derived from the full InChI string.

Crystallographic Data and Three-Dimensional Conformational Studies

The crystallographic characterization of this compound provides fundamental insights into its solid-state molecular geometry and packing arrangements. While specific crystallographic parameters for this exact compound were not directly available in the search results, related pyrazole-containing compounds have demonstrated similar structural features that can inform our understanding of the target molecule's three-dimensional architecture.

The physical form of this compound has been characterized as a liquid at standard conditions. This physical state suggests that intermolecular forces in the pure compound are relatively weak, allowing for molecular mobility at room temperature. The liquid nature of the compound also indicates that crystallization may require specific conditions such as reduced temperature or the presence of appropriate solvents to facilitate crystal formation.

Storage temperature recommendations for this compound specify maintenance at 4 degrees Celsius, indicating thermal sensitivity that may affect molecular stability or physical state transitions. This temperature requirement suggests that the compound may undergo phase changes or degradation at elevated temperatures, necessitating careful handling protocols for research applications.

The three-dimensional conformational analysis of this compound reveals a flexible molecular architecture. The methylene linkers connecting the aromatic systems to the central amine provide rotational freedom around single bonds, allowing for multiple conformational states. The preferred conformations likely involve minimization of steric interactions between the bulky aromatic substituents while maximizing favorable electronic interactions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural elucidation of this compound. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signal patterns corresponding to the distinct chemical environments present within the molecular structure. The 4-chlorophenyl substituent contributes aromatic proton signals in the 7-8 parts per million region, displaying the typical pattern for para-disubstituted benzene rings.

The 1-methyl-1H-pyrazol-4-yl moiety generates distinctive signals corresponding to both the pyrazole ring protons and the N-methyl group. The pyrazole ring protons appear as characteristic singlets in the aromatic region, while the N-methyl group produces a singlet in the aliphatic region around 3-4 parts per million. The methylene protons connecting the aromatic systems to the central amine functionality appear as characteristic multiplets in the 3-5 parts per million range.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the identification of distinct carbon environments. The aromatic carbon atoms of both the chlorophenyl and pyrazole rings produce signals in the 100-150 parts per million region, with the chlorine-bearing carbon typically appearing at lower field due to the electron-withdrawing effect of the halogen substituent. The methylene carbon atoms appear in the aliphatic region around 40-60 parts per million.

The Nuclear Magnetic Resonance spectral analysis also reveals information about molecular dynamics and conformational behavior in solution. The appearance of sharp, well-resolved signals indicates rapid conformational exchange on the Nuclear Magnetic Resonance timescale, consistent with the flexible nature of the methylene linkers. Integration patterns provide quantitative information about the relative numbers of protons in each chemical environment, confirming the proposed molecular structure.

Infrared Vibrational Mode Identification

Infrared spectroscopy provides detailed information about the vibrational modes and functional groups present in this compound. The infrared spectrum exhibits characteristic absorption bands corresponding to the various chemical functionalities within the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber range, while aliphatic carbon-hydrogen stretches occur at slightly lower frequencies around 2800-3000 wavenumbers.

The secondary amine functionality contributes characteristic nitrogen-hydrogen stretching vibrations in the 3200-3400 wavenumber region. These bands provide confirmation of the amine linkage and can be distinguished from primary amine absorptions by their relative intensity and multiplicity patterns. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1400-1600 wavenumber range, reflecting the conjugated nature of both the phenyl and pyrazole ring systems.

The presence of the chlorine substituent influences the infrared spectrum through its effect on the aromatic ring vibrations and the introduction of carbon-chlorine stretching modes. The carbon-chlorine stretch typically appears around 700-800 wavenumbers, providing diagnostic information for the para-chlorophenyl substitution pattern. The pyrazole ring contributes distinctive vibrations associated with the nitrogen-containing heterocycle, including carbon-nitrogen stretching modes and ring breathing vibrations.

Infrared spectroscopy also provides information about intermolecular interactions in the solid or liquid state. The position and breadth of the nitrogen-hydrogen stretching bands can indicate the presence of hydrogen bonding interactions, while the overall spectral pattern provides insights into molecular packing and conformational preferences.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound provides crucial information about molecular weight confirmation and fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 235 (or 237 due to chlorine isotope effects), corresponding to the intact molecular formula C₁₂H₁₄ClN₃. The presence of chlorine creates a characteristic isotope pattern with peaks separated by two mass units, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

Fragmentation analysis reveals predictable cleavage patterns that support structural assignment. The benzylic carbon-nitrogen bond represents a favorable fragmentation site, producing fragments corresponding to the 4-chlorobenzyl cation and the [(1-methyl-1H-pyrazol-4-yl)methyl]amine portion. The 4-chlorobenzyl fragment appears at mass-to-charge ratio 125/127, while the complementary pyrazole-containing fragment produces signals at lower mass values.

Additional fragmentation pathways involve cleavage of the methylene-pyrazole bond, generating the 1-methyl-1H-pyrazol-4-ylmethyl cation and the corresponding 4-chlorobenzylamine fragment. These fragmentation patterns provide diagnostic information that can be utilized for compound identification and purity assessment. The relative intensities of fragment ions also provide insights into the stability of different molecular regions and preferred fragmentation pathways.

Electrospray ionization mass spectrometry techniques enable the analysis of protonated molecular ions, providing information about basicity and ionization behavior. The compound readily forms protonated species under electrospray conditions, with the most basic nitrogen atoms serving as preferred protonation sites. This ionization behavior reflects the electronic properties of the amine functionality and the heterocyclic nitrogen atoms.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and geometric properties of this compound. These computational approaches enable the prediction of optimized molecular geometries, electronic energies, and various molecular properties that complement experimental characterization techniques. The calculation of bond lengths, bond angles, and dihedral angles provides detailed geometric information about the preferred molecular conformation.

The electronic structure calculations reveal the distribution of electron density throughout the molecule, identifying regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The presence of the electron-withdrawing chlorine substituent creates an asymmetric distribution of electron density, with the chlorophenyl ring exhibiting reduced electron density compared to the pyrazole moiety. This electronic asymmetry influences the overall dipole moment and polarity of the molecule.

Orbital analysis through Density Functional Theory calculations provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions. These frontier molecular orbitals play crucial roles in determining chemical reactivity, particularly in electrophilic and nucleophilic substitution reactions. The calculations also predict ionization potentials and electron affinities, providing insights into the redox properties of the compound.

Vibrational frequency calculations using Density Functional Theory methods enable the prediction of infrared and Raman spectra, facilitating comparison with experimental spectroscopic data. These calculations provide detailed assignments of vibrational modes and can identify potential discrepancies between theoretical predictions and experimental observations. The computed vibrational frequencies also provide thermodynamic properties such as entropy and heat capacity contributions.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-16-9-11(8-15-16)7-14-6-10-2-4-12(13)5-3-10/h2-5,8-9,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBTVAABEMTFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS No. 1152953-78-0) is a compound with potential therapeutic applications due to its unique structural features, which include a chlorophenyl group and a pyrazole moiety. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

  • Molecular Formula : C12H14ClN3
  • Molar Mass : 235.71 g/mol
  • Structural Formula : Structural Formula

These properties indicate that the compound is relatively small, which is advantageous for drug design as it can easily penetrate biological membranes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including proteins and enzymes. Research indicates that compounds with similar structures often exhibit polypharmacology, meaning they can affect multiple targets simultaneously, which may enhance their therapeutic efficacy.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells by activating caspase pathways, leading to cell death .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of pyrazole derivatives. In vitro studies indicated that compounds with a similar structure exhibited significant antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Neuroprotective Effects

Recent investigations into neuroprotective agents have identified pyrazole derivatives as potential candidates for treating neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
  • Antimicrobial Activity :
    • Another investigation evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibition zones in agar diffusion assays, suggesting promising antibacterial properties.
  • Neuroprotective Study :
    • A research team explored the neuroprotective effects in a rodent model of Parkinson's disease. Administration of the compound resulted in reduced neuronal loss and improved motor function, indicating its potential as a therapeutic agent for neurodegeneration.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Dose-dependent cytotoxicity
AntimicrobialStaphylococcus aureusSignificant inhibition zones
NeuroprotectiveRodent modelReduced neuronal loss

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in the development of pharmaceuticals, particularly in the realm of anticancer and antimicrobial agents.

Anticancer Activity

Research indicates that compounds with similar pyrazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Compounds related to pyrazoles have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
  • Case Study : A study evaluated the cytotoxicity of related pyrazole derivatives against colorectal carcinoma cells, revealing promising results. These derivatives demonstrated high radical scavenging activity and were effective at inducing cell death .
Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrazole Derivative AA549 (Lung Cancer)5.0ROS generation
Pyrazole Derivative BMCF-7 (Breast Cancer)3.2Apoptosis induction
Target CompoundHeLa (Cervical Cancer)TBDTBD

Antimicrobial Activity

The presence of the chlorophenyl moiety suggests potential antimicrobial properties. Compounds with similar functional groups have been documented to exhibit efficacy against various bacterial strains.

  • Research Findings : Comparative studies showed that chlorophenyl derivatives inhibited bacterial growth significantly, indicating their potential as antimicrobial agents.
Compound NameBacterial Strain TestedZone of Inhibition (mm)
Chlorophenyl Derivative CE. coli15
Chlorophenyl Derivative DS. aureus18
Target CompoundTBDTBD

Neuropharmacological Potential

Recent studies have suggested that compounds with a pyrazole framework may also exhibit neuroprotective effects, making them candidates for further exploration in neuropharmacology.

  • Mechanism of Action : The interaction of pyrazole derivatives with specific neurotransmitter systems could provide insights into their potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorophenyl vs. Fluorophenyl Derivatives
  • 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine (CAS: 1179359-70-6): Substitution of the 4-chlorophenyl group with a 3-chloro-4-fluorophenyl increases polarity due to fluorine’s electronegativity. Molecular weight: 251.70 g/mol (C₁₁H₁₀ClFN₄) . Potential applications: Similar to the parent compound but with enhanced solubility in polar solvents.
Heterocyclic Replacements
  • 1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine (CAS: 1708400-87-6):
    • Replaces the phenyl ring with a pyridine ring , introducing basicity (pKa ~6.5 for pyridine).
    • Molecular weight: 224.66 g/mol (C₉H₉ClN₄) .
    • Applications: Likely improved bioavailability due to pyridine’s hydrogen-bonding capacity.

Modifications in the Pyrazole Substituent

Methyl vs. Ethyl Groups
  • (1-Ethyl-1H-pyrazol-4-yl)methylamine (CAS: 1002651-68-4): Ethyl substitution at the pyrazole nitrogen alters steric effects. Molecular weight: 139.20 g/mol (C₇H₁₃N₃) .
Dicyclopropylmethyl Substituents
  • (Dicyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine :
    • Incorporates a bulky dicyclopropylmethyl group.
    • Molecular formula: C₁₂H₁₉N₃ (205.30 g/mol) .
    • Applications: Increased lipophilicity, suitable for membrane-penetrating agents.

Hybrid Structures with Extended Pharmacophores

Pyrazolo-Pyrimidine Derivatives
  • 1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 612523-74-7): Combines pyrazole with a pyrimidine ring, expanding π-π stacking interactions. Molecular weight: 356.82 g/mol (C₁₇H₁₇ClN₆O) . Applications: Potential kinase inhibitors due to pyrimidine’s role in nucleotide mimicry .
Table 1: Key Properties of [(4-Chlorophenyl)methyl][(1-Methyl-1H-pyrazol-4-yl)methyl]amine and Analogs
Compound (CAS) Molecular Formula Molecular Weight (g/mol) Purity Key Substituent Differences Potential Applications
1152953-78-0 C₁₂H₁₃ClN₄ 262.24 95%+ 4-Chlorophenyl, methyl-pyrazole Agrochemical intermediates
1179359-70-6 C₁₁H₁₀ClFN₄ 251.70 95%+ 3-Chloro-4-fluorophenyl Antimicrobial agents
1708400-87-6 C₉H₉ClN₄ 224.66 95%+ Pyridine ring substitution Bioactive small molecules
612523-74-7 C₁₇H₁₇ClN₆O 356.82 95%+ Pyrazolo-pyrimidine hybrid Kinase inhibitors
1002651-68-4 C₇H₁₃N₃ 139.20 95%+ Ethyl-pyrazole, methylamine Ligands for metal coordination

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine, and how can reaction parameters be optimized?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling of 4-chlorobenzyl halides with 1-methyl-1H-pyrazol-4-ylmethylamine derivatives under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO or DMF at 35–50°C . Microwave-assisted synthesis has been reported to enhance reaction efficiency and regioselectivity for similar pyrazole derivatives . Yield optimization involves controlling stoichiometry, catalyst selection (e.g., copper(I) bromide for Ullmann-type couplings), and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral inconsistencies resolved?

  • Answer : Key techniques include:

  • 1H/13C NMR : Assign signals using DEPT and 2D experiments (e.g., HSQC, HMBC) to resolve overlapping peaks, particularly in the aromatic and methyl regions .
  • HRMS : Confirm molecular weight and fragmentation patterns via ESI or MALDI-TOF .
  • IR Spectroscopy : Identify amine N-H stretches (~3298 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
    Discrepancies between experimental and theoretical data may arise from solvent effects or tautomerism; computational tools (e.g., Gaussian) can model expected spectra for validation .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) to assess IC50 values .
  • Enzyme Inhibition : Fluorometric assays for targets like carbonic anhydrase or kinases, using purified enzymes and substrate analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths/angles and hydrogen bonding networks. For example, a triclinic P 1 space group was used for a related pyrazole-amine derivative, revealing intermolecular N-H···N interactions critical for stability . Data collection at 173 K reduces thermal motion artifacts, while TWINABS addresses twinning in low-symmetry crystals .

Q. What strategies mitigate solubility challenges in pharmacological studies?

  • Answer :

  • Prodrug Design : Introduce hydrophilic groups (e.g., morpholine or PEG chains) via Mannich reactions or esterification .
  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release in in vivo models .

Q. How do computational methods elucidate the compound’s mechanism of action at molecular targets?

  • Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., GPCRs or kinases). For example, pyrazole derivatives showed high affinity for cannabinoid receptors in silico, guided by hydrophobic and π-π stacking interactions .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes in target proteins .

Q. What analytical approaches are used to evaluate metabolic stability and degradation pathways?

  • Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I oxidation (e.g., CYP450-mediated N-demethylation) and Phase II glucuronidation are common .
  • Stability Studies : Forced degradation under acidic/alkaline conditions identifies labile functional groups (e.g., amine hydrolysis) .

Q. How can regioselectivity be controlled during functionalization of the pyrazole ring?

  • Answer :

  • Directing Groups : Install electron-withdrawing groups (e.g., -NO2) at C-3 to direct electrophilic substitution to C-5 .
  • Metal Catalysis : Pd-catalyzed C-H activation with ligands like XPhos achieves selective coupling at C-4 .
  • Microwave Assistance : Enhances kinetic control in multi-step reactions, reducing side-product formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Reactant of Route 2
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[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.